Cas no 91251-29-5 (1-(3,4-Dimethylphenyl)ethanamine)

1-(3,4-Dimethylphenyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-Dimethylphenyl)ethanamine
- 1-(3',4'-DIMETHYLPHENYL)ETHYLAMINE
- 1-(3,4-Dimethyl-phenyl)-ethylamine
- 1-(3,4-dimethylphenyl)ethanamine(SALTDATA: FREE)
- PMUVPGYHXWUERM-UHFFFAOYSA-N
- Z285186052
- DTXSID30408191
- 1-(3,4-dimethylphenyl)ethan-1-amine
- AKOS000159985
- HMS1704K06
- BBL036329
- Y13629
- CS-0153005
- MFCD02177054
- STK346726
- AKOS016345015
- 91251-29-5
- 1-(3,4-dimethylphenyl)ethylamine
- SCHEMBL3650358
- EN300-35203
- VS-13422
- SY384381
- MFCD06761916
- ALBB-001470
- (R)-1-(3,4-DIMETHYLPHENYL)ETHANAMINE
-
- MDL: MFCD02177054
- インチ: 1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3
- InChIKey: PMUVPGYHXWUERM-UHFFFAOYSA-N
- ほほえんだ: NC(C)C1C=CC(C)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 149.120449483g/mol
- どういたいしつりょう: 149.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 0.937±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 128 ºC (20 Torr)
- フラッシュポイント: 96.9±8.5 ºC,
- 屈折率: 1.527
- ようかいど: 微溶性(1.9 g/l)(25ºC)、
1-(3,4-Dimethylphenyl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35203-1g |
1-(3,4-dimethylphenyl)ethan-1-amine |
91251-29-5 | 95% | 1g |
$205.0 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51005-1g |
1-(3,4-Dimethylphenyl)ethanamine |
91251-29-5 | 95% | 1g |
¥3187.0 | 2023-09-05 | |
TRC | D590800-100mg |
1-(3,4-dimethylphenyl)ethanamine |
91251-29-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
TRC | D590800-500mg |
1-(3,4-dimethylphenyl)ethanamine |
91251-29-5 | 500mg |
$ 160.00 | 2022-06-05 | ||
Enamine | EN300-35203-0.5g |
1-(3,4-dimethylphenyl)ethan-1-amine |
91251-29-5 | 95% | 0.5g |
$160.0 | 2023-09-03 | |
Enamine | EN300-35203-1.0g |
1-(3,4-dimethylphenyl)ethan-1-amine |
91251-29-5 | 95% | 1g |
$205.0 | 2023-05-03 | |
Fluorochem | 059909-250mg |
1-(3,4-Dimethyl-phenyl)-ethylamine |
91251-29-5 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 059909-5g |
1-(3,4-Dimethyl-phenyl)-ethylamine |
91251-29-5 | 95% | 5g |
£372.00 | 2022-03-01 | |
Enamine | EN300-35203-10g |
1-(3,4-dimethylphenyl)ethan-1-amine |
91251-29-5 | 95% | 10g |
$768.0 | 2023-09-03 | |
Aaron | AR006Q44-100mg |
1-(3,4-Dimethylphenyl)ethanamine |
91251-29-5 | 95% | 100mg |
$141.00 | 2025-01-23 |
1-(3,4-Dimethylphenyl)ethanamine 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
1-(3,4-Dimethylphenyl)ethanamineに関する追加情報
1-(3,4-Dimethylphenyl)ethanamine: A Comprehensive Overview
1-(3,4-Dimethylphenyl)ethanamine, also known by its CAS number 91251-29-5, is a versatile organic compound with significant applications in various fields. This compound is a derivative of ethanamine, featuring a substituted phenyl group at the 3 and 4 positions. The presence of methyl groups on the aromatic ring imparts unique chemical properties, making it a valuable compound in both academic and industrial settings.
The structure of 1-(3,4-Dimethylphenyl)ethanamine consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions, connected to an ethanamine group. This arrangement not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials and pharmaceutical agents.
One of the most notable applications of 1-(3,4-Dimethylphenyl)ethanamine is in the field of drug discovery. Researchers have explored its role as a building block for developing bioactive molecules with potential therapeutic effects. For instance, studies published in Journal of Medicinal Chemistry have demonstrated its ability to act as a ligand in metalloenzyme inhibitors, showcasing its promise in combating diseases such as cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, 1-(3,4-Dimethylphenyl)ethanamine has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and tunable porosity, making them ideal candidates for gas storage and catalytic applications.
The synthesis of 1-(3,4-Dimethylphenyl)ethanamine typically involves a multi-step process that includes nucleophilic substitution and aromatic substitution reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production techniques. For example, the use of palladium catalysts has significantly improved the yield and purity of the compound, aligning with current trends toward sustainable chemistry.
1-(3,4-Dimethylphenyl)ethanamine's chemical properties make it an excellent candidate for various analytical techniques. Its solubility in organic solvents facilitates its use in chromatographic separations and spectroscopic analyses. Moreover, its fluorescence properties under UV light have been exploited in sensing applications, where it serves as a probe for detecting metal ions and other analytes.
The demand for 1-(3,4-Dimethylphenyl)ethanamine has grown significantly due to its diverse applications across multiple industries. Its role as an intermediate in pharmaceutical synthesis, coupled with its use in materials science and analytical chemistry, underscores its importance in modern chemical research. As new applications continue to emerge, this compound is poised to play an even more critical role in advancing scientific innovation.
In conclusion, 1-(3,4-Dimethylphenyl)ethanamine (CAS No. 91251-29-5) is a multifaceted compound with remarkable potential across various domains. Its unique chemical structure and versatile properties make it an invaluable tool for researchers and industry professionals alike. With ongoing advancements in synthetic methods and application development, this compound will undoubtedly remain at the forefront of chemical innovation for years to come.
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